gsk2830371 -

gsk2830371

Catalog Number: EVT-269973
CAS Number:
Molecular Formula: C23H29ClN4O2S
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2830371 is a potent and selective allosteric inhibitor of wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [ [], [], [] ] This compound is a valuable tool in scientific research for investigating the role of WIP1 in various cellular processes, particularly in the DNA damage response (DDR) pathway. [ [], [], [], [], [], [], [], [], [], [], [] ] By inhibiting WIP1, GSK2830371 allows researchers to study the effects of WIP1 inhibition on cell proliferation, apoptosis, and sensitivity to other anti-cancer agents. [ [], [], [], [], [], [], [], [], ] It's important to note that this analysis focuses solely on the scientific research applications of GSK2830371 and excludes any information related to drug use, dosage, or side effects.

Future Directions
  • Exploring novel combination therapies: Given the synergistic effects observed when GSK2830371 is combined with other anti-cancer agents, [ [], [], [], [], [], [], [], [], [] ] further research is warranted to identify optimal drug combinations for specific cancer types and to evaluate their efficacy and safety profiles in preclinical and clinical settings.

  • Investigating the potential of WIP1 inhibition in other diseases: The involvement of WIP1 in various cellular processes beyond cancer, as evidenced by its role in vascular smooth muscle cell proliferation [ [] ] and ovarian aging, [ [] ] suggests that WIP1 inhibition might hold therapeutic promise for other diseases. Further research is needed to explore these possibilities.

Nutlin-3

Compound Description: Nutlin-3 is a small-molecule inhibitor of the interaction between MDM2 (murine double minute 2) and p53. [, , , , , , , , , , , , ] It acts by binding to the p53-binding pocket of MDM2, preventing p53 ubiquitination and degradation, and leading to p53 accumulation and activation. [, , , , , , , , , , , , ] Nutlin-3 exhibits anti-tumor activity in various cancers with wild-type p53. [, , , , , , , , , , , , ]

Relevance: Nutlin-3 is relevant to GSK2830371 as both compounds target the p53 pathway. While GSK2830371 inhibits WIP1, a negative regulator of p53, Nutlin-3 directly inhibits MDM2, another negative regulator of p53. Several studies have shown that combining GSK2830371 with Nutlin-3 synergistically enhances p53 activation and induces apoptosis in cancer cells, making it a promising combination therapy. [, , , , , , , , , , , , ]

RG7388 (Siremadlin)

Compound Description: RG7388, also known as Siremadlin, is a small-molecule inhibitor of the interaction between MDM2 (murine double minute 2) and p53. [, , , , , , , ] Like Nutlin-3, it disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation. [, , , , , , , ] RG7388 has shown promising anti-tumor activity in preclinical and clinical studies for various cancer types harboring wild-type p53. [, , , , , , , ]

Relevance: Similar to GSK2830371, RG7388 targets the p53 pathway, but through a distinct mechanism. By inhibiting MDM2, RG7388 prevents p53 degradation, while GSK2830371 inhibits WIP1, which dephosphorylates and inactivates p53. Combining these two compounds has demonstrated synergistic effects in inhibiting cancer cell growth and promoting apoptosis in a p53-dependent manner, indicating their potential as a combinatorial therapeutic strategy. [, , , , , , , ]

HDM201

Compound Description: HDM201 is another small-molecule inhibitor that targets the interaction between MDM2 (murine double minute 2) and p53. [, ] By preventing this interaction, HDM201 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. [, ]

Relevance: HDM201 shares a similar mechanism of action with GSK2830371 by ultimately activating the p53 pathway, although through distinct targets. While HDM201 directly inhibits MDM2 to prevent p53 degradation, GSK2830371 inhibits WIP1, which negatively regulates p53 phosphorylation. Combining HDM201 with GSK2830371 has demonstrated synergistic anti-cancer effects by enhancing p53 phosphorylation and activation. [, ]

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. [, , , ] It is used in the treatment of a wide range of cancers, including leukemia, lymphoma, and solid tumors. [, , , ]

Relevance: Although doxorubicin does not directly target the same pathway as GSK2830371, studies have shown that GSK2830371 can enhance the sensitivity of cancer cells to doxorubicin-induced cell death. [, , , ] This suggests that combining GSK2830371 with conventional chemotherapy like doxorubicin might be a promising approach to overcome drug resistance and improve treatment efficacy. [, , , ]

Bortezomib (Velcade)

Compound Description: Bortezomib, sold under the brand name Velcade, is a proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma. [, , ] It blocks the proteasome, a cellular complex responsible for degrading proteins, leading to the accumulation of misfolded proteins and induction of apoptosis. [, , ]

Relevance: While bortezomib and GSK2830371 target distinct pathways, research suggests that GSK2830371 can sensitize cancer cells to bortezomib-induced cell death. [, , ] Combining these two agents could potentially overcome bortezomib resistance and enhance its therapeutic efficacy in certain cancers. [, , ]

Carboplatin (Paraplatin)

Compound Description: Carboplatin, marketed as Paraplatin, is a platinum-based chemotherapy drug used to treat various cancers, including ovarian, lung, and head and neck cancers. [] It exerts its cytotoxic effects by forming platinum-DNA adducts, inhibiting DNA replication and transcription, and inducing apoptosis. []

Cytarabine (Cytosar-U)

Compound Description: Cytarabine, also known as cytosine arabinoside or Cytosar-U, is a chemotherapy agent used primarily in the treatment of acute myeloid leukemia (AML). [] It acts as an antimetabolite, interfering with DNA synthesis and inhibiting DNA polymerase. []

P5091

Compound Description: P5091 is a small-molecule inhibitor of USP7 (ubiquitin-specific protease 7), a deubiquitinase that stabilizes MDM2. [] By inhibiting USP7, P5091 promotes MDM2 degradation, leading to increased p53 levels and activity. []

Relevance: Although P5091 and GSK2830371 target different proteins, both ultimately activate the p53 pathway. P5091 indirectly activates p53 by promoting MDM2 degradation, while GSK2830371 inhibits WIP1, a negative regulator of p53. [] These compounds have shown synergistic effects when combined, enhancing p53-mediated tumor suppression. []

XL-188

Compound Description: XL-188 is another potent and selective inhibitor of USP7 (ubiquitin-specific protease 7). [] Similar to P5091, it promotes MDM2 degradation and enhances p53 activity. []

Relevance: Both XL-188 and GSK2830371 ultimately converge on the p53 pathway. XL-188 indirectly activates p53 by inhibiting USP7 and promoting MDM2 degradation, while GSK2830371 directly inhibits WIP1, a negative regulator of p53. [] Their combined use can potentially enhance p53-mediated tumor suppression. []

PRIMA-1

Compound Description: PRIMA-1 (p53 reactivation and induction of massive apoptosis) is a small molecule that can reactivate mutant p53 and restore its tumor suppressor function. [] It converts mutant p53 into a conformation that resembles wild-type p53, restoring its ability to bind DNA and induce apoptosis. []

Overview

GSK2830371 is a small molecule compound identified as a potent and selective allosteric inhibitor of the serine/threonine phosphatase PPM1D (Protein Phosphatase Magnesium-Dependent 1δ). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of cancer treatments by modulating the p53 signaling pathway. The mechanism of action and detailed biochemical interactions of GSK2830371 with PPM1D are crucial for understanding its role in cancer therapy.

Source and Classification

GSK2830371 is classified as a small molecule inhibitor targeting PPM1D, which is implicated in various cancers due to its role in dephosphorylating and inactivating p53, a key tumor suppressor protein. The compound was developed as part of research efforts aimed at identifying novel therapeutic agents that can inhibit phosphatases involved in cancer progression. Its specific classification includes:

  • Type: Allosteric inhibitor
  • Target: PPM1D
  • Chemical Class: Heterocyclic compounds
Synthesis Analysis

The synthesis of GSK2830371 involves several key steps that typically include the formation of heterocyclic rings and functional group modifications to enhance potency and selectivity. While specific synthetic routes for GSK2830371 are not detailed in the available literature, general approaches for synthesizing similar compounds often involve:

  1. Formation of Heterocycles: Utilizing reactions such as cyclization or condensation.
  2. Functionalization: Introducing various functional groups to enhance binding affinity and selectivity.
  3. Purification: Techniques like chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis
  • Molecular Formula: Not explicitly provided but inferred to contain nitrogen and sulfur heteroatoms.
  • 3D Structure: Computational modeling techniques may be employed to predict the three-dimensional conformation, which is essential for understanding its binding interactions with PPM1D.
Chemical Reactions Analysis

GSK2830371 undergoes specific chemical reactions that define its interaction with biological targets:

  • Binding Reactions: The compound binds to an allosteric site on PPM1D, leading to conformational changes that inhibit its phosphatase activity.
  • Dephosphorylation Reactions: By inhibiting PPM1D, GSK2830371 indirectly affects the phosphorylation state of p53, enhancing its stability and activity.

These reactions are critical in assessing the compound's efficacy in modulating cellular pathways involved in cancer progression.

Mechanism of Action

GSK2830371 functions primarily through allosteric inhibition of PPM1D. The mechanism involves:

  1. Allosteric Binding: GSK2830371 binds to a site distinct from the active site of PPM1D, inducing conformational changes that reduce enzymatic activity.
  2. Inhibition of Dephosphorylation: By inhibiting PPM1D, GSK2830371 prevents the dephosphorylation of p53, leading to increased phosphorylation levels and enhanced p53 signaling.
  3. Cellular Effects: This modulation results in increased p53 accumulation, transactivation, and subsequent antiproliferative effects on cancer cells.

Experimental data indicate that GSK2830371 enhances p53-dependent transcriptional activity and induces cell cycle arrest in cancer cell lines .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability are not provided in detail within the available literature, general characteristics important for small molecule inhibitors include:

  • Solubility: Low solubility has been noted as a challenge for GSK2830371, impacting its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.

Analytical techniques such as differential scanning calorimetry (DSC) and differential scanning fluorimetry (DSF) have been utilized to assess binding interactions and thermal stability upon compound binding .

Applications

GSK2830371 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for its ability to enhance p53 function in various cancers, making it a candidate for combination therapies with other agents like MDM2 inhibitors .
  • Biochemical Research: GSK2830371 serves as a tool compound for studying the role of PPM1D in cellular signaling pathways and cancer biology.
  • Drug Development: Insights gained from studies on GSK2830371 inform broader drug development efforts targeting allosteric sites on phosphatases.

Properties

Product Name

gsk2830371

IUPAC Name

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide

Molecular Formula

C23H29ClN4O2S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1

InChI Key

IVDUVEGCMXCMSO-FQEVSTJZSA-N

SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4

Solubility

Soluble in DMSO

Synonyms

GSK 2830371; GSK2830371; GSK-2830371.

Canonical SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4

Isomeric SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.